7,7-Dimethylbicyclo[4.1.1]octan-3-one
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Overview
Description
7,7-Dimethylbicyclo[4.1.1]octan-3-one is an organic compound with the molecular formula C10H16O. It is a bicyclic ketone, characterized by its unique structure which includes a bicyclo[4.1.1]octane framework with two methyl groups at the 7th position and a ketone functional group at the 3rd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 7,7-Dimethylbicyclo[4.1.1]octan-3-one is through a pinacolic rearrangement. This involves the rearrangement of a pinacol compound under acidic conditions to form the desired bicyclic ketone . The reaction typically requires a strong acid such as sulfuric acid or hydrochloric acid to facilitate the rearrangement.
Industrial Production Methods
While specific industrial production methods for 7,7-Dimethylbicyclo[41The synthesis involves standard organic chemistry techniques and equipment, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethylbicyclo[4.1.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,7-Dimethylbicyclo[4.1.1]octan-3-one has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bicyclic ketones.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 7,7-Dimethylbicyclo[4.1.1]octan-3-one primarily involves its interaction with nucleophiles and electrophiles due to the presence of the ketone functional group. The ketone group can undergo nucleophilic addition reactions, forming various intermediates and products. The bicyclic structure also influences the compound’s reactivity and stability, making it a valuable compound for studying reaction mechanisms in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene: Similar bicyclic structure but with additional double bonds.
7,8-Diphenylbicyclo[4.1.1]octane-3,4-diol: Contains phenyl groups and hydroxyl groups, making it structurally different but related in terms of the bicyclic framework.
Uniqueness
7,7-Dimethylbicyclo[4.1.1]octan-3-one is unique due to its specific substitution pattern and the presence of a ketone functional group. This combination of features makes it a valuable compound for studying the effects of steric and electronic factors on the reactivity of bicyclic ketones .
Properties
CAS No. |
37678-42-5 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
7,7-dimethylbicyclo[4.1.1]octan-3-one |
InChI |
InChI=1S/C10H16O/c1-10(2)7-3-4-9(11)6-8(10)5-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
CHUKYAVEJJQHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(=O)CC1C2)C |
Origin of Product |
United States |
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